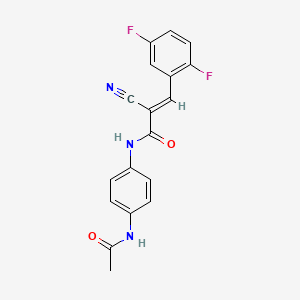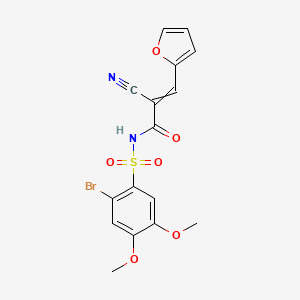![molecular formula C16H14BrClN2O3 B2607971 2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate CAS No. 478066-82-9](/img/structure/B2607971.png)
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, a compound related to carbamates, is found at low levels in many fermented foods and beverages. It is considered genotoxic and carcinogenic to several species. The World Health Organization has classified it as "probably carcinogenic to humans." Studies have focused on its occurrence, formation mechanisms, and methods to reduce its levels in consumables. For instance, high levels of EC have been observed in distilled spirits, and various chemical mechanisms have been described for its formation. Preventive methods to lower EC levels in food and beverages involve optimized practices throughout the production chain and the abatement of EC precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in food, cosmetics, and pharmaceuticals. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite treatments that eliminate them from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. Their potential as weak endocrine disrupter chemicals highlights the need for further research to understand their impact on health and the environment (Haman et al., 2015).
Antioxidant Capacity of Carbamate Derivatives
The antioxidant capacity of carbamate derivatives has been investigated, showing the complexity of their reaction pathways. Some antioxidants, including those of phenolic nature, can form coupling adducts, whereas others undergo oxidation without coupling. These findings suggest that while carbamate derivatives have potential as antioxidants, their specific reactions and contributions to total antioxidant capacity require further elucidation (Ilyasov et al., 2020).
Brominated Flame Retardants
The occurrence of brominated flame retardants (BFRs) in indoor air, dust, consumer goods, and food has been critically reviewed, with particular attention to novel brominated flame retardants (NBFRs). The review emphasizes the increasing application of NBFRs, their potential risks, and the significant knowledge gaps regarding their occurrence and impact on health and the environment. This highlights the need for further research and improved analytical methods to assess the presence and effects of all NBFRs (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c17-12-3-1-2-11(10-12)15(21)19-8-9-23-16(22)20-14-6-4-13(18)5-7-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSIEZZEVPUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)



![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)





![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)